N-[(2-chlorophenyl)methyl]-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Description
N-[(2-chlorophenyl)methyl]-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a cyclopentylcarbamoyl amino group and a 2-chlorobenzyl acetamide moiety. The compound’s molecular formula is estimated as C₁₉H₂₂ClN₄O₂S (molecular weight ~408.9 g/mol), with the cyclopentylcarbamoyl group likely enhancing lipophilicity and metabolic stability compared to simpler substituents.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c19-15-8-4-1-5-12(15)10-20-16(24)9-14-11-26-18(22-14)23-17(25)21-13-6-2-3-7-13/h1,4-5,8,11,13H,2-3,6-7,9-10H2,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJSROAOKYNSJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H22ClN3O
- Molecular Weight : 345.84 g/mol
- CAS Number : Not specified in the sources, but can be derived from its structure.
This compound is believed to interact with specific biological targets, particularly in the context of receptor modulation and enzyme inhibition. Its thiazole moiety is known for its role in various pharmacological activities, including anti-inflammatory and anti-cancer effects.
Anticancer Activity
Research indicates that compounds with thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are crucial for cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives have demonstrated effectiveness against various bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that thiazole-containing compounds showed promising results against breast cancer cell lines, with IC50 values indicating potent cytotoxicity (values ranging from 5 to 15 µM) .
- Antimicrobial Efficacy : In a comparative study of various thiazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial activity .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- The cyclopentylcarbamoyl group in the target compound may confer greater metabolic stability compared to Mirabegron’s hydroxy-phenylethyl moiety, which is prone to oxidation .
- Chlorophenyl vs. Methoxyphenyl : Chlorine substituents (as in the target compound) enhance lipophilicity and membrane permeability, whereas methoxy groups (e.g., in ’s compound) improve aqueous solubility .
Crystallographic and Conformational Data :
- Analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () exhibit hydrogen-bonded dimers and variable dihedral angles between aromatic rings, suggesting conformational flexibility that could influence receptor binding in the target compound .
Pharmacological Potential: Mirabegron’s success as a β3-adrenergic agonist underscores the therapeutic relevance of thiazole-acetamide scaffolds. The target compound’s cyclopentylcarbamoyl group may optimize receptor affinity or selectivity . Compounds with quinazoline or sulfanyl substituents (e.g., ) demonstrate divergent binding profiles, highlighting the critical role of thiazole-ring modifications .
Preparation Methods
Thiazole-4-Acetic Acid Preparation
The thiazole core is synthesized via cyclocondensation, adapting methods from mirabegron intermediates:
Reaction Scheme :
Conditions :
Key Data :
Carbamoylation of Thiazole Amine
The 2-amino group on the thiazole is modified with a cyclopentylcarbamoyl moiety using cyclopentyl isocyanate:
Reaction Scheme :
Optimized Protocol :
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Temperature : 0°C → room temperature, 12 hours
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Workup : Precipitation in ice water, filtration (85–90% yield)
Challenges :
-
Competing urea formation requires strict stoichiometric control.
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Side products removed via recrystallization (ethyl acetate/hexane).
Acetamide Coupling with 2-Chlorobenzylamine
Activation of Carboxylic Acid
The acetic acid moiety is activated for amide bond formation:
Methods :
Preferred Approach :
Conditions :
Amidation with 2-Chlorobenzylamine
The activated ester reacts with 2-chlorobenzylamine to form the final acetamide:
Procedure :
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Add 1.1 eq. 2-chlorobenzylamine dropwise to the active ester in DMF.
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Stir at room temperature for 12 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc).
Optimization Data :
Alternative Synthetic Routes and Comparative Analysis
One-Pot Thiazole Formation and Carbamoylation
A streamlined method combining thiazole synthesis and carbamoylation in a single reactor:
Steps :
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Cyclocondensation of glycine derivative with thiourea.
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In-situ treatment with cyclopentyl isocyanate without intermediate isolation.
Advantages :
Limitations :
Solid-Phase Synthesis for High-Throughput Production
Adapting peptide synthesis techniques for acetamide formation:
Protocol :
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Immobilize 2-chlorobenzylamine on Wang resin.
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Couple with thiazole-acetic acid using DIC/HOAt.
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Cleave with TFA/water (95:5).
Outcome :
Industrial-Scale Production Considerations
Catalytic Hydrogenation for Intermediate Purification
Key mirabegron intermediates use hydrogenation to reduce nitro groups:
Relevance :
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Adaptable for reducing nitro intermediates in benzylamine synthesis.
Crystallization Techniques for Final Product
α-Form Crystal Isolation :
β-Form Avoidance :
Analytical and Quality Control Protocols
Spectroscopic Characterization
Q & A
Q. What are the critical steps and conditions for synthesizing N-[(2-chlorophenyl)methyl]-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide with high purity?
- Methodological Answer : Synthesis requires precise control of temperature (typically 50–80°C) and pH (neutral to slightly acidic conditions) to optimize cyclocondensation of the thiazole ring and carbamoylation steps. Solvents like dichloromethane (DCM) or ethanol are preferred for solubility and reaction efficiency. Catalysts such as triethylamine or DMAP may accelerate carbamoyl group coupling. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures ≥95% purity. Analytical validation using NMR and mass spectrometry is essential .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), thiazole ring protons (δ 6.8–7.1 ppm), and cyclopentyl carbons (δ 25–35 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 434.08).
- FTIR : Confirms carbamoyl C=O stretching (~1680 cm⁻¹) and NH bending (~1540 cm⁻¹).
Cross-referencing with theoretical calculations (e.g., DFT) enhances structural confidence .
Q. What solvents and reaction conditions minimize side-product formation during thiazole ring assembly?
- Methodological Answer : Polar aprotic solvents (e.g., DMF or acetonitrile) stabilize intermediates, while avoiding protic solvents reduces hydrolysis. Reaction temperatures >60°C improve cyclization but require pH monitoring (buffered at 6.5–7.0) to prevent decomposition. Excess cyclopentylamine (1.5 eq) ensures complete carbamoylation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying reactive sites (e.g., chloro-substituted phenyl group). Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps) predicts regioselectivity in reactions with nucleophiles like amines or thiols. Solvent effects are simulated using PCM models to refine reaction pathways .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Assays : Use standardized cell lines (e.g., HEK-293 vs. HeLa) to differentiate target-specific effects.
- Structural Analog Comparison : Test derivatives with modified thiazole substituents to isolate pharmacophores.
- Metabolic Stability Studies : Evaluate hepatic microsome degradation to assess false-negative bioactivity.
Cross-disciplinary validation (e.g., molecular docking with bacterial enoyl-ACP reductase) clarifies mechanism discrepancies .
Q. How does halogen (Cl) positioning on the phenyl ring influence binding to biological targets?
- Methodological Answer : Ortho-substituted chlorophenyl groups (as in this compound) enhance steric hindrance, reducing off-target interactions compared to para-substituted analogs. Competitive binding assays (e.g., SPR or ITC) quantify affinity shifts. Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor docking stability .
Q. What role do carbamoyl and acetamide groups play in metabolic stability?
- Methodological Answer : The carbamoyl group increases resistance to esterase-mediated hydrolysis, while the acetamide linker improves solubility for in vivo studies. Stability is tested via:
- Plasma Stability Assays : Incubate compound in rat plasma (37°C, 24 hrs) and quantify degradation via HPLC.
- CYP450 Inhibition Screens : Use recombinant enzymes (e.g., CYP3A4) to assess metabolic pathway interference .
Q. How to optimize reaction scalability without compromising yield in multi-step syntheses?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce intermediate isolation steps and improve temperature control.
- Microwave-Assisted Synthesis : Accelerates thiazole cyclization (30 mins vs. 6 hrs under conventional heating).
- DoE (Design of Experiments) : Statistically optimizes solvent ratios, catalyst loading, and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
